2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide
Description
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a (2,4-dichlorobenzyl)oxy imino moiety on the amide nitrogen. This structure combines electron-withdrawing (cyano, dichlorobenzyl) and electron-donating (methoxyphenyl) groups, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
(Z)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-26-17-6-2-13(3-7-17)8-15(10-22)19(25)23-12-24-27-11-14-4-5-16(20)9-18(14)21/h2-9,12H,11H2,1H3,(H,23,24,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNSRQXUAQXARY-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide (CAS No. 338976-39-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H16Cl2N4O2
- Molecular Weight : 380.25 g/mol
- Structure : The compound features a cyano group, an imino linkage, and a methoxy-substituted phenyl group, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of acrylamide compounds exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to the presence of the cyano group and the methoxyphenyl moiety.
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Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- It has been observed to inhibit cell proliferation in vitro, particularly in breast and prostate cancer cell lines.
- Case Studies :
Anti-inflammatory Activity
Preliminary investigations into the anti-inflammatory properties of related compounds indicate that they may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- In Vitro Studies :
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In Vivo Models :
- Inflammation models using carrageenan-induced paw edema have been employed to evaluate the efficacy of similar acrylamide compounds, showing promising results in reducing edema and inflammation markers.
Antimicrobial Activity
The antimicrobial potential of this compound class is also under investigation. Certain acrylamide derivatives have shown activity against bacterial strains, making them candidates for further exploration as antimicrobial agents.
- Research Findings :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in Corrosion Inhibition
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)
- Structure: Differs by replacing the (2,4-dichlorobenzyl)oxy imino group with a 4-hydroxyphenyl substituent.
- Performance: Exhibited 84.5% corrosion inhibition efficiency for copper in 1.0 M HNO₃ at 20×10⁻⁵M, attributed to chemisorption via hydroxyl and cyano groups .
- Adsorption Mechanism : Follows Langmuir isotherm, with DFT simulations confirming strong interactions with copper surfaces .
ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide)
- Structure : Lacks the methoxyphenyl group, replaced by a simple phenyl ring.
- Performance : Slightly higher efficiency (86.1%) than ACR-2, suggesting electron-donating methoxy groups may slightly reduce adsorption strength in this context .
However, steric bulk from the benzyl group could reduce accessibility to metal surfaces, necessitating empirical validation.
Substituent Effects on Electronic and Physical Properties
Role of Halogen Substituents
- : A compound with a 2,4-dichlorophenyl group and trifluoromethylquinoxaline exhibited a high logP (6.8), indicating significant hydrophobicity. This suggests the dichlorobenzyl group in the target compound may enhance lipid solubility, favoring adsorption on metallic or organic interfaces .
- : A thiazole-containing acrylamide with dichlorophenyl groups showed strong electronic interactions via chlorine’s electron-withdrawing effects, which could stabilize charge transfer in corrosion inhibition .
Methoxy vs. Hydroxy Substituents
- This contrasts with hydroxyl groups in ACR-2, which may participate in hydrogen bonding but are prone to oxidation .
Characterization Data
- FTIR : Expected peaks include ~2217 cm⁻¹ (C≡N), ~1675 cm⁻¹ (C=O), and 1200–1250 cm⁻¹ (C-O-C from methoxy), consistent with ACR-2’s spectral data .
- ¹H NMR : The dichlorobenzyl group would produce distinct aromatic signals at δ 7.3–7.8 ppm (split due to chlorine’s deshielding effect), while the methoxyphenyl group would show a singlet at δ 3.8 ppm (OCH₃) .
Table 1: Comparative Data for Selected Acrylamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
